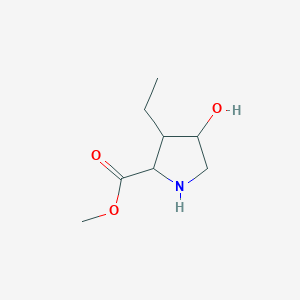
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl group at the third position, a hydroxyl group at the fourth position, and a carboxylate ester at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a suitable diketone, followed by esterification and hydroxylation steps. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Proline derivatives: Proline and its derivatives are structurally related and have comparable biological activities.
Pyrrolizines: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry.
Uniqueness: Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the hydroxyl group at the fourth position differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3 |
Clé InChI |
RBGQHFYLSZVNLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CNC1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















